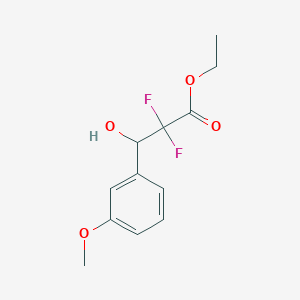
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H14F2O4 and a molecular weight of 260.23 g/mol . This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxyphenyl group attached to a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-3-oxo-3-(3-methoxyphenyl)propanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate: The position of the methoxy group can influence the compound’s properties.
Ethyl 2,2-difluoro-3-hydroxy-3-(3-chlorophenyl)propanoate: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C12H14F2O4 |
|---|---|
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H14F2O4/c1-3-18-11(16)12(13,14)10(15)8-5-4-6-9(7-8)17-2/h4-7,10,15H,3H2,1-2H3 |
InChI-Schlüssel |
QKERGFBHNLXKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1=CC(=CC=C1)OC)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


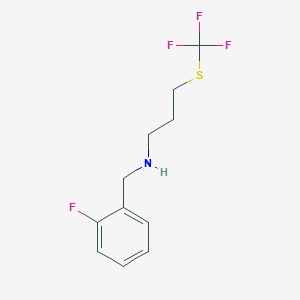
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
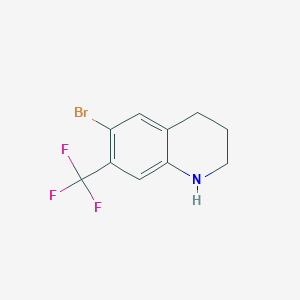
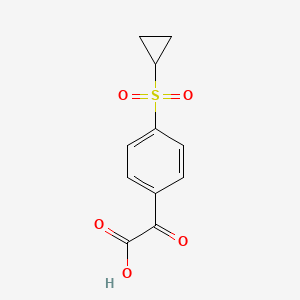

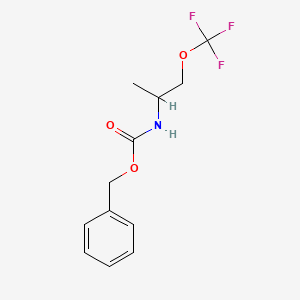

![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
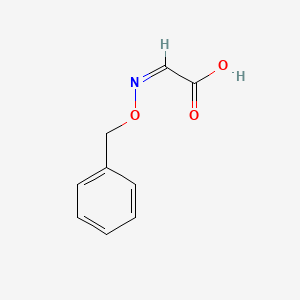
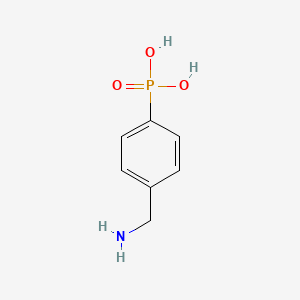
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
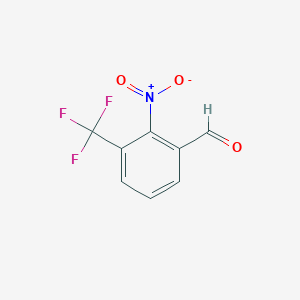
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
